molecular formula C14H18N4O4S B7853023 4-[[3-(methoxymethyl)-5-oxo-1H-pyrazol-4-ylidene]methylamino]-N,N-dimethylbenzenesulfonamide

4-[[3-(methoxymethyl)-5-oxo-1H-pyrazol-4-ylidene]methylamino]-N,N-dimethylbenzenesulfonamide

Cat. No.: B7853023
M. Wt: 338.38 g/mol
InChI Key: MPUMXOSQGORUEN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-octadecynoic acid [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(1-oxooctadec-9-ynoxy)propyl] ester involves multiple steps. The primary synthetic route includes the esterification of 9-octadecynoic acid with a phosphorylated aminoethoxy compound. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original ester, such as alcohols, acids, and substituted esters .

Scientific Research Applications

The compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 9-octadecynoic acid [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(1-oxooctadec-9-ynoxy)propyl] ester exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. This interaction is often mediated through its ester and phosphoryl groups, which can form hydrogen bonds and other interactions with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-octadecynoic acid [3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-(1-oxooctadec-9-ynoxy)propyl] ester lies in its complex structure, which combines multiple functional groups. This complexity allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

4-[[3-(methoxymethyl)-5-oxo-1H-pyrazol-4-ylidene]methylamino]-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S/c1-18(2)23(20,21)11-6-4-10(5-7-11)15-8-12-13(9-22-3)16-17-14(12)19/h4-8,15H,9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPUMXOSQGORUEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C2C(=NNC2=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)NC=C2C(=NNC2=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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